molecular formula C14H18N2OS B2776311 (Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 895424-69-8

(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide

Cat. No.: B2776311
CAS No.: 895424-69-8
M. Wt: 262.37
InChI Key: PUQDPJMBNGANCZ-PFONDFGASA-N
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Description

The compound seems to be a derivative of benzo[d]thiazol . Benzo[d]thiazol derivatives are known to have various biological activities . They are used in the synthesis of semiconductors for plastic electronics .


Synthesis Analysis

While specific synthesis information for the requested compound is not available, similar compounds such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

Scientific Research Applications

Thiazole Derivatives in Medicinal Chemistry

  • Thiazole compounds are a core structure in many therapeutics due to their diverse biological activities, including antiviral, anticancer, antibacterial, antifungal, antimalarial, and anti-inflammatory effects. Recent approaches to synthesizing thiazole and related compounds have led to new drug molecules with novel modes of action. The therapeutic use of thiazole derivatives has seen renewed interest, driven by a large volume of scientific articles and patents focused on their anti-infective and anticancer potential (Sharma et al., 2019).

  • A patent review covering the period from 2008 to 2012 highlighted novel thiazole derivatives acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor drugs. This review showcases the versatility of the thiazole ring as a medicinal chemistry scaffold and its applications across a wide range of therapeutic areas (Leoni et al., 2014).

Properties

IUPAC Name

N-(6-ethyl-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-5-10-6-7-11-12(8-10)18-14(16(11)4)15-13(17)9(2)3/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQDPJMBNGANCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=NC(=O)C(C)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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